

# Spectroscopic and Analytical Profile of 2,6-Dimethyl-3-nitroaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Dimethyl-3-nitroaniline

Cat. No.: B181640

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **2,6-Dimethyl-3-nitroaniline** (CAS No. 67083-28-7). Due to the absence of experimentally acquired spectra in publicly available literature, this document presents predicted spectroscopic data for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy. These predictions are valuable for the identification and characterization of this compound in research and development settings. Additionally, this guide outlines general experimental protocols for the acquisition of NMR and IR spectra applicable to aromatic nitro compounds.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2,6-Dimethyl-3-nitroaniline**. These predictions are based on computational models and provide expected values for key spectral features.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data for 2,6-Dimethyl-3-nitroaniline

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.3 - 7.5	Doublet	1H	Aromatic H
~6.9 - 7.1	Doublet	1H	Aromatic H
~4.5 - 5.5	Broad Singlet	2H	-NH <sub>2</sub>
~2.3 - 2.5	Singlet	3H	-CH <sub>3</sub>
~2.1 - 2.3	Singlet	3H	-CH <sub>3</sub>

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

## Table 2: Predicted <sup>13</sup>C NMR Spectral Data for 2,6-Dimethyl-3-nitroaniline

Chemical Shift (ppm)	Assignment
~150 - 155	C-NO <sub>2</sub>
~145 - 150	C-NH <sub>2</sub>
~135 - 140	Aromatic C-CH <sub>3</sub>
~130 - 135	Aromatic C-CH <sub>3</sub>
~120 - 125	Aromatic C-H
~115 - 120	Aromatic C-H
~15 - 20	-CH <sub>3</sub>
~10 - 15	-CH <sub>3</sub>

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

**Table 3: Predicted IR Spectral Data for 2,6-Dimethyl-3-nitroaniline**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (asymmetric & symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Medium	Aliphatic C-H stretch
1620 - 1580	Strong	N-H bend (scissoring)
1550 - 1490	Strong	Asymmetric NO <sub>2</sub> stretch
1360 - 1320	Strong	Symmetric NO <sub>2</sub> stretch
850 - 750	Strong	C-N stretch
800 - 600	Strong	Aromatic C-H bend (out-of-plane)

## Experimental Protocols

The following are general protocols for obtaining NMR and IR spectra of nitroaniline compounds. These can be adapted for the specific analysis of **2,6-Dimethyl-3-nitroaniline**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of the solid **2,6-Dimethyl-3-nitroaniline**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
  - Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- <sup>1</sup>H NMR Acquisition:

- Insert the NMR tube into the spectrometer.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using standard acquisition parameters. A spectral width of -2 to 12 ppm is typically sufficient.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

- $^{13}\text{C}$  NMR Acquisition:
  - Using the same sample, switch the spectrometer to the  $^{13}\text{C}$  nucleus frequency.
  - Acquire the  $^{13}\text{C}$  NMR spectrum. A proton-decoupled sequence is standard to produce singlets for each unique carbon.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - Process the data similarly to the  $^1\text{H}$  spectrum and reference it to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

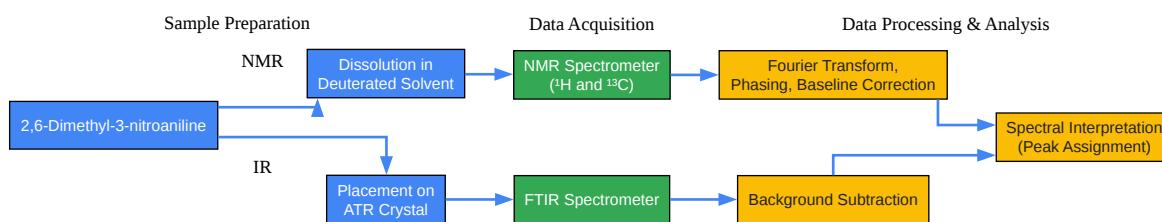
## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid **2,6-Dimethyl-3-nitroaniline** directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:

- Collect a background spectrum of the empty ATR accessory.
- Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The data is usually collected in the range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Label the significant peaks in the spectrum.

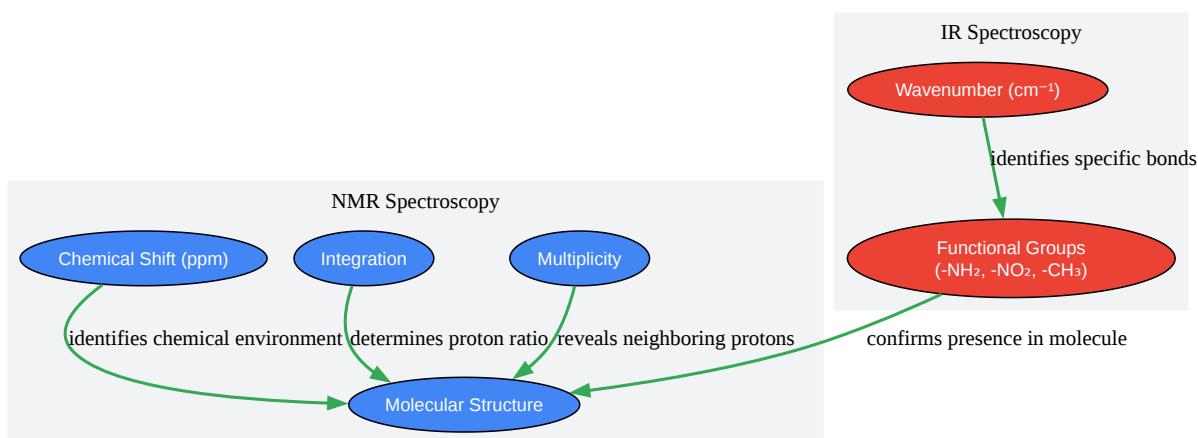
## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the data.



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Caption: General workflow for NMR and IR spectroscopic analysis.

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Caption: Logical relationships in spectroscopic data interpretation.

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